2-(2-Acetamido-4-(4-ethoxy-3-methylphenyl)thiazol-5-yl)acetic acid
CAS No.:
Cat. No.: VC20143200
Molecular Formula: C16H18N2O4S
Molecular Weight: 334.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H18N2O4S |
|---|---|
| Molecular Weight | 334.4 g/mol |
| IUPAC Name | 2-[2-acetamido-4-(4-ethoxy-3-methylphenyl)-1,3-thiazol-5-yl]acetic acid |
| Standard InChI | InChI=1S/C16H18N2O4S/c1-4-22-12-6-5-11(7-9(12)2)15-13(8-14(20)21)23-16(18-15)17-10(3)19/h5-7H,4,8H2,1-3H3,(H,20,21)(H,17,18,19) |
| Standard InChI Key | LLMLWCQBBULCEW-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=C(C=C(C=C1)C2=C(SC(=N2)NC(=O)C)CC(=O)O)C |
Introduction
2-(2-Acetamido-4-(4-ethoxy-3-methylphenyl)thiazol-5-yl)acetic acid is a complex organic compound featuring a thiazole ring, an acetamido group, and an ethoxy-substituted phenyl group. Its molecular formula is C20H26N2O3S, indicating a significant molecular weight and structural complexity. This compound belongs to the category of thiazole derivatives, which are widely explored for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Synthesis and Chemical Reactions
The synthesis of 2-(2-Acetamido-4-(4-ethoxy-3-methylphenyl)thiazol-5-yl)acetic acid involves multi-step organic reactions. These reactions require careful control of conditions such as temperature and pH to ensure high yields and purity. Common analytical techniques include thin-layer chromatography and nuclear magnetic resonance spectroscopy to monitor reaction progress and verify the structure of intermediates and final products.
Chemical Reactions
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Modification of Functional Groups: Essential for enhancing biological activity or synthesizing derivatives with improved properties.
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Interactions with Biological Targets: Primarily involve molecular-level interactions, which are crucial for its potential applications in medicinal chemistry.
Potential Applications and Biological Activity
Research into thiazole derivatives suggests that these compounds often exhibit significant biological activities:
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Antimicrobial Activity: Due to their ability to modulate enzymatic functions.
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Anti-inflammatory Activity: Potential in reducing inflammation through specific molecular interactions.
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Anticancer Activity: May involve inhibiting cell growth or inducing apoptosis in cancer cells.
| Application | Description |
|---|---|
| Medicinal Chemistry | Potential in drug development due to its complex structure and biological activity. |
| Pharmaceutical Research | Used as a platform for synthesizing derivatives with enhanced properties. |
Comparison with Similar Compounds
2-(2-Acetamido-4-(4-ethoxy-3-methylphenyl)thiazol-5-yl)acetic acid is distinct from other thiazole derivatives due to its complex structure, which includes multiple functional groups. This complexity enhances its biological activity compared to simpler analogs like 2-aminothiazole or 4-ethoxyphenylthiazole.
| Compound | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 2-Aminothiazole | Simple thiazole structure | Antimicrobial | Basic structure without substitutions |
| 4-Ethoxyphenylthiazole | Ethoxy substitution | Antifungal | Lacks acetamido group |
| 2-(2-Acetamido-4-(4-ethoxy-3-methylphenyl)thiazol-5-yl)acetic acid | Complex structure with acetamido and ethoxy groups | Antimicrobial, anti-inflammatory, anticancer | Multiple functional groups enhance activity |
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